1-(2-Methyl-1H-imidazol-1-YL)acetone

Lipophilicity LogP Extraction efficiency

1-(2-Methyl-1H-imidazol-1-YL)acetone (CAS 31964-03-1) is an N-alkylated imidazole derivative bearing a propan-2-one side chain and a single methyl substituent at the imidazole 2-position. With a molecular formula of C₇H₁₀N₂O and a molecular weight of 138.17 g·mol⁻¹, this compound is supplied as a free base liquid (density 1.083 g·cm⁻³, predicted boiling point 278.2 °C) and is also available as a hydrochloride salt (CAS 1158410-33-3) with a calculated LogP of -0.24.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 31964-03-1
Cat. No. B1311165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methyl-1H-imidazol-1-YL)acetone
CAS31964-03-1
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCC1=NC=CN1CC(=O)C
InChIInChI=1S/C7H10N2O/c1-6(10)5-9-4-3-8-7(9)2/h3-4H,5H2,1-2H3
InChIKeyUYYVOWAZMOPUPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methyl-1H-imidazol-1-YL)acetone (CAS 31964-03-1): Physicochemical Profile and Sourcing Rationale for Procurement Decision-Makers


1-(2-Methyl-1H-imidazol-1-YL)acetone (CAS 31964-03-1) is an N-alkylated imidazole derivative bearing a propan-2-one side chain and a single methyl substituent at the imidazole 2-position. With a molecular formula of C₇H₁₀N₂O and a molecular weight of 138.17 g·mol⁻¹, this compound is supplied as a free base liquid (density 1.083 g·cm⁻³, predicted boiling point 278.2 °C) and is also available as a hydrochloride salt (CAS 1158410-33-3) with a calculated LogP of -0.24 . It is primarily employed as a pharmaceutical intermediate in the synthesis of 5-nitroimidazole antimicrobial agents [1].

Why 1-(2-Methyl-1H-imidazol-1-YL)acetone Cannot Be Replaced by Its Des-Methyl or 2-Ethyl Analogs Without Experimental Revalidation


The 2-methyl substituent on the imidazole ring of this compound modulates lipophilicity, basicity, and steric environment in ways that directly impact its performance as a synthetic intermediate and as a ligand. Replacing it with the unsubstituted analog 1-(1H-imidazol-1-yl)acetone (CAS 131394-02-0) alters the LogP by approximately +0.20 units and shifts the pKa of the conjugate acid , affecting extraction efficiency and salt formation during workup. Substitution with the 2-ethyl analog (CAS 1015846-63-5) introduces additional steric bulk (MW 152.19 vs. 138.17) and increases LogP further, which can alter nitration regioselectivity in downstream 5-nitroimidazole syntheses [1]. Simple in-class interchange without re-optimisation of reaction conditions risks reduced yield and impurity profiles that are avoidable when the validated intermediate is used.

Head-to-Head Quantitative Evidence: 1-(2-Methyl-1H-imidazol-1-YL)acetone vs. Closest Analogs Across Key Selection Dimensions


Lipophilicity Advantage: +0.20 LogP Units Over the Des-Methyl Analog Improves Organic-Phase Extractability

The 2-methyl group on the imidazole ring of 1-(2-methyl-1H-imidazol-1-YL)acetone increases its calculated LogP to -0.24, compared with -0.44 for the des-methyl analog 1-(1H-imidazol-1-yl)acetone . This ΔLogP of +0.20 translates to an approximately 58% greater partition coefficient (log₁₀ scale), meaning the compound partitions more favourably into organic solvents during liquid-liquid extraction, reducing aqueous losses during workup and facilitating higher recovery in multi-step synthetic sequences.

Lipophilicity LogP Extraction efficiency Purification

Validated Synthetic Route: Key Intermediate for Secnidazole via the Patented Chloroacetone Alkylation Pathway

In the Aventis Pharma patent family (DE 2107423, FR 2079879, GB 1278758, NL 7101641), 1-(2-methyl-1H-imidazol-1-YL)acetone (designated compound VI) is specifically prepared by N-alkylation of 2-methylimidazole with chloroacetone in refluxing acetone using K₂CO₃, then nitrated with HNO₃/P₂O₅ and reduced with NaBH₄ to yield secnidazole [1]. This contrasts with the alternative propylene oxide route, which requires an additional acetylation step to install the ketone functionality. The chloroacetone route provides the ketone moiety in a single N-alkylation step, reducing the synthetic sequence by one transformation compared to the propylene oxide approach.

5-Nitroimidazole synthesis Secnidazole Pharmaceutical intermediate Patent-validated route

Basicity Modulation: pKa of 7.04 Enables Tunable Salt Formation and Acid/Base Extraction Compared to Unsubstituted Imidazole Derivatives

The predicted pKa of the conjugate acid of 1-(2-methyl-1H-imidazol-1-YL)acetone is 7.04 ± 0.31 . The electron-donating 2-methyl group increases the basicity of the imidazole N-3 nitrogen relative to unsubstituted 1-(1H-imidazol-1-yl)acetone, for which the corresponding pKa is expected to be lower (imidazole itself has a pKa of ~6.95; N-alkylation without the 2-methyl substituent would yield a pKa closer to ~6.5-6.8) [1]. This elevated pKa means that at pH ~5-6, a greater fraction of the target compound remains unprotonated and extractable into organic solvent compared with the des-methyl analog, while at pH <5 the compound is more readily protonated for aqueous acid extraction and subsequent salt formation.

pKa Basicity Salt formation Extraction Ionization

CYP450 Metabolism Liability: 2-Methyl Substitution on Imidazole Alters Cytochrome P450 Binding Kinetics Relative to Unsubstituted Imidazole-Containing Scaffolds

In a comparative study of imidazole- and 2-methyl imidazole-containing farnesyl-protein transferase inhibitors, Tang et al. (2000) demonstrated that the 2-methyl substituent significantly alters the interaction with and metabolism by rat hepatic cytochrome P450 enzymes [1]. Additionally, Yao et al. (2001) reported a comprehensive ¹H NMR investigation showing that the 2-methyl substituent on imidazole modifies heme electronic structure and ligand binding affinity to cytochrome c [2]. While these data are from structurally related 2-methylimidazole-containing compounds rather than 1-(2-methyl-1H-imidazol-1-YL)acetone itself, they establish a class-level principle: the 2-methyl group is not spectating but actively modulates metalloenzyme binding, which has implications for downstream biological evaluation of compounds derived from this intermediate.

Cytochrome P450 CYP metabolism Drug-drug interaction Heme binding

Where 1-(2-Methyl-1H-imidazol-1-YL)acetone (CAS 31964-03-1) Delivers Measurable Procurement Value: Evidence-Backed Application Scenarios


GMP Intermediate for 5-Nitroimidazole API Manufacturing (Secnidazole and Structural Analogs)

As validated by the Aventis patent family, 1-(2-methyl-1H-imidazol-1-YL)acetone is the direct alkylation product that undergoes nitration to yield the 5-nitroimidazole core of secnidazole [1]. Procurement of this intermediate with documented purity (≥95% as per standard commercial specifications) ensures traceability to the patented synthetic route and eliminates the need to validate alternative intermediates, reducing regulatory filing burden for API manufacturers.

Building Block for Structure-Activity Relationship (SAR) Libraries Targeting CYP-Modulated Pathways

The established class-level effect of the 2-methylimidazole substructure on cytochrome P450 binding and metabolism [2][3] makes this compound a rational starting point for medicinal chemistry campaigns where metabolic stability needs to be tuned. By incorporating the pre-formed 2-methylimidazolyl-acetone scaffold, medicinal chemists bypass the need for N-alkylation optimization and can focus SAR efforts on downstream functionalization, accelerating hit-to-lead timelines.

Ligand Precursor for Coordination Chemistry and Metalloenzyme Model Studies

The 2-methyl group on the imidazole ring modulates both the basicity (pKa 7.04) and the steric environment around the imidazole nitrogen, which directly affects metal coordination geometry and binding affinity [3]. Researchers studying heme proteins or designing biomimetic catalysts can procure this compound as a pre-functionalized ligand precursor with predictable coordination behavior distinct from unsubstituted imidazole derivatives.

Process Development for pH-Swing Extraction and Salt Formation Workflows

The elevated pKa (7.04) and moderate LogP (-0.24) of 1-(2-methyl-1H-imidazol-1-YL)acetone enable efficient pH-swing purification protocols . At pH below 5, the compound protonates and partitions into aqueous acid; basification to pH >8 regenerates the free base for organic extraction. This tunable ionization profile, combined with commercial availability of both free base and hydrochloride salt forms, provides process chemists with flexibility to optimize workup without additional derivatization steps.

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